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Compound of Interest

Compound Name: 2'-Deschloro-2'-hydroxy Dasatinib

Cat. No.: B601072 Get Quote

Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of

chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic

leukemia (ALL)[1]. Its clinical efficacy and safety profile are intrinsically linked to its

biotransformation within the body. The metabolic pathways of Dasatinib, primarily mediated by

cytochrome P450 enzymes like CYP3A4, result in the formation of several metabolites[2][3][4].

The compound 2'-Deschloro-2'-hydroxy Dasatinib (IUPAC Name: N-[2-Hydroxy-6-

methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-

thiazolecarboxamide) represents a potential human metabolite formed through hydroxylation

and dechlorination of the parent drug. Unambiguous structural characterization of such

metabolites is a cornerstone of drug development for several reasons:

Pharmacokinetic (PK) & Pharmacodynamic (PD) Profiling: Understanding the structure

allows for the development of quantitative assays to study the metabolite's absorption,

distribution, metabolism, and excretion (ADME) profile.

Activity and Toxicity Assessment: Metabolites may retain, lose, or gain pharmacological

activity compared to the parent drug. Some may even be responsible for adverse effects.

Regulatory Compliance: Regulatory agencies require thorough characterization of all

significant metabolites to ensure a complete understanding of the drug's fate in vivo.

This guide outlines the integrated spectroscopic approach required for the definitive

identification of 2'-Deschloro-2'-hydroxy Dasatinib, leveraging mass spectrometry, nuclear
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magnetic resonance, and infrared and UV-Vis spectroscopy.

Molecular Structure and Key Features
The first step in any characterization is a thorough analysis of the molecule's chemical

structure. This informs the selection of analytical techniques and aids in the interpretation of the

resulting data.

Chemical Formula: C₂₂H₂₇N₇O₃S[5][6]

Molecular Weight: 469.56 g/mol [5][6]

CAS Number: 1159977-25-9[5][6][7]

The structure features several key functional groups that yield distinct spectroscopic

signatures: a thiazole ring, a pyrimidine ring, a substituted phenyl ring with a phenolic hydroxyl

group, an amide linkage, and a hydroxyethylpiperazine side chain.

Caption: Chemical Structure of 2'-Deschloro-2'-hydroxy Dasatinib.

Mass Spectrometry (MS) for Molecular Weight and
Fragmentation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental

composition, while tandem MS (MS/MS) is used to verify the structure through controlled

fragmentation.

Experimental Protocol: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold

standard for quantifying Dasatinib and its metabolites in biological matrices[8][9].

Step-by-Step Methodology:

Sample Preparation: For plasma samples, a protein precipitation step (e.g., with acetonitrile)

or solid-phase extraction (SPE) is typically employed to remove interferences[8][9][10]. The

dried extract is reconstituted in the mobile phase.
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Chromatographic Separation:

Column: A reverse-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, <2 µm particle

size) provides excellent separation[2][8].

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and

acetonitrile with 0.1% formic acid (Solvent B) is common[11].

Flow Rate: Typically 0.3-0.5 mL/min.

Mass Spectrometric Detection:

Ionization: Electrospray Ionization in Positive Mode (ESI+) is highly effective for this class

of compounds.

Analysis: Full scan mode is used to identify the protonated molecular ion [M+H]⁺. A

subsequent product ion scan (MS/MS) is performed on the isolated precursor ion to

generate a fragmentation pattern.

Sample Preparation LC-MS/MS Analysis

Plasma Sample Protein Precipitation
or SPE Reconstitution HPLC Separation

(Reverse Phase)
Injection ESI+ Source

(Ionization)
Mass Analyzer (Q1)
Full Scan for [M+H]⁺

Collision Cell (q2)
Fragmentation

Precursor Ion
Isolation Mass Analyzer (Q3)

Product Ion Scan Detector Data Acquisition
(Spectrum)

Click to download full resolution via product page

Caption: General workflow for the LC-MS/MS analysis of drug metabolites.

Expected Data and Interpretation
Based on its chemical formula, the following high-resolution mass data is expected.
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Parameter Expected Value Rationale

Molecular Formula C₂₂H₂₇N₇O₃S From structure

Monoisotopic Mass 469.1896 Calculated exact mass

[M+H]⁺ (Precursor Ion) m/z 470.1974
Monoisotopic mass + mass of

proton

The MS/MS fragmentation pattern is predicted to be highly informative. Cleavage of the bond

between the pyrimidine ring and the piperazine nitrogen is a common and diagnostic

fragmentation pathway for Dasatinib and its analogues. This would result in a characteristic

neutral loss and major product ions that can be used to confirm the identity of the core

structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structure
While MS provides the molecular formula and connectivity clues, NMR spectroscopy (¹H, ¹³C,

and 2D-NMR) is essential for the unambiguous assignment of the complete chemical structure,

including the precise location of the hydroxyl group.

Experimental Protocol
Sample Preparation: Dissolve 5-10 mg of the purified metabolite reference standard in ~0.6

mL of a deuterated solvent, typically DMSO-d₆, which is effective at solubilizing Dasatinib-

like molecules and allows for the observation of exchangeable protons (e.g., -OH, -NH).

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) to

ensure adequate signal dispersion. Standard experiments include ¹H, ¹³C, COSY, HSQC,

and HMBC.

Expected Data and Interpretation
The following tables outline the hypothetical yet chemically plausible ¹H and ¹³C NMR chemical

shifts for 2'-Deschloro-2'-hydroxy Dasatinib in DMSO-d₆. These predictions are based on the

known structure and general principles of NMR spectroscopy.
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Table 1: Predicted ¹H NMR Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.90 s 1H
Phenyl-NH-
C=O

Amide proton,
deshielded.

~9.60 s 1H
Pyrimidine-NH-

Thiazole

Amide-like

proton,

deshielded.

~8.40 s 1H Thiazole-H

Aromatic proton

on electron-

deficient thiazole

ring.

~7.0-7.2 m 3H Phenyl-H

Aromatic protons

on the hydroxy-

methyl-phenyl

ring.

~6.50 s 1H Pyrimidine-H

Aromatic proton

on the pyrimidine

ring.

~4.80 t 1H -CH₂-OH

Exchangeable

proton of the

primary alcohol.

~4.60 s 1H Phenyl-OH

Exchangeable

proton of the

phenol.

~3.60 t 4H
Piperazine-H

(adjacent to N)

Protons on

piperazine ring

adjacent to

pyrimidine.

~3.50 q 2H -CH₂-OH

Methylene

protons adjacent

to the primary

alcohol.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~2.55 t 2H -N-CH₂-CH₂OH

Methylene

protons adjacent

to the piperazine

nitrogen.

~2.45 t 4H
Piperazine-H

(adjacent to CH₂)

Protons on

piperazine ring

adjacent to the

hydroxyethyl

group.

~2.20 s 3H Phenyl-CH₃
Methyl group on

the phenyl ring.

| ~2.15 | s | 3H | Pyrimidine-CH₃ | Methyl group on the pyrimidine ring. |

Key Interpretive Points for ¹H NMR:

Absence of Signal > 7.3 ppm for Phenyl Ring: The key difference from Dasatinib would be

the pattern of the 2-chloro-6-methylphenyl ring protons. In this metabolite, the aromatic

region for this ring would simplify, confirming the substitution of chlorine with a hydroxyl

group.

Presence of Phenolic -OH: A broad singlet around ~4.6 ppm (highly dependent on

concentration and temperature) would be indicative of the new phenolic hydroxyl group.

Infrared (IR) and UV-Visible Spectroscopy
These techniques provide valuable information about the functional groups present and the

electronic structure of the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
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Expected Characteristic IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 O-H Stretch (broad)
Phenolic and Alcoholic -
OH

~3300 N-H Stretch Amide N-H

~1630 C=O Stretch Amide I band

| 1580 - 1500 | C=C and C=N Stretch | Aromatic Rings (Thiazole, Pyrimidine, Phenyl) |

The most significant feature would be a broad O-H stretching band, more pronounced than in

Dasatinib due to the presence of the additional phenolic hydroxyl group[12].

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron system of the

molecule.

Expected λmax: The core chromophore of 2'-Deschloro-2'-hydroxy Dasatinib is very

similar to the parent drug. Therefore, a maximum absorbance (λmax) is expected in the

range of 320-330 nm, consistent with the data reported for Dasatinib[12]. The substitution of

chlorine with a hydroxyl group (an auxochrome) may cause a slight bathochromic (red) or

hypsochromic (blue) shift, which can be confirmed experimentally.

Conclusion
The structural elucidation of 2'-Deschloro-2'-hydroxy Dasatinib requires a multi-faceted

spectroscopic approach. The workflow begins with LC-MS/MS to confirm the molecular weight

and obtain initial structural fragments. This is followed by comprehensive 1D and 2D NMR

analysis to definitively establish atomic connectivity and stereochemistry. Finally, IR and UV-Vis

spectroscopy serve to corroborate the presence of key functional groups and the overall

electronic structure. By integrating these techniques, researchers and drug development

professionals can achieve an unambiguous and scientifically rigorous characterization of this

critical metabolite, ensuring a complete understanding of the disposition of Dasatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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